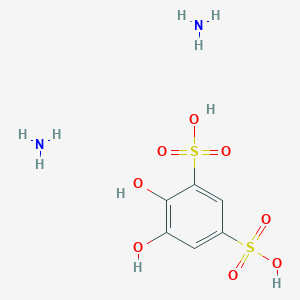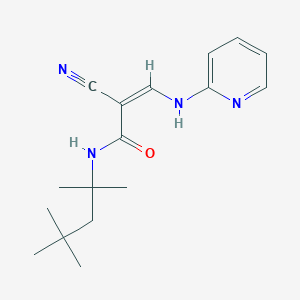
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, also known as TIAP, is an organic compound with a wide range of applications in chemical and biological research. TIAP is a type of organic azole compound, which is composed of a nitrogen-containing heterocyclic ring system, and is highly reactive. It has been used in a variety of scientific research applications, such as in the synthesis of other organic compounds, as a catalyst in organic synthesis, and as a tool for studying biochemical and physiological effects. In addition, TIAP has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications.
Wissenschaftliche Forschungsanwendungen
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of applications in scientific research. It has been used as a tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. It has also been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials.
Wirkmechanismus
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is a highly reactive compound and has been used in a number of laboratory experiments to study its mechanism of action. It has been shown to interact with various molecules, including proteins, DNA, and other organic compounds, in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to bind to proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties.
Biochemical and Physiological Effects
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to have a number of biochemical and physiological effects on various molecules and organisms. It has been shown to interact with proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been shown to have a number of anti-inflammatory and anti-microbial effects, as well as a number of other beneficial effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of advantages and limitations when it comes to laboratory experiments. One of the primary advantages of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is its high reactivity, which makes it an ideal tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is highly soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is also highly reactive and can cause unwanted side reactions in laboratory experiments. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile can be difficult to work with in certain solvents, and can be toxic in high concentrations.
Zukünftige Richtungen
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of potential future applications in scientific research. It has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been used in a number of biochemical and physiological studies, and has been shown to have a number of beneficial effects on the body. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of drug development studies, as well as in the development of new materials and technologies. Finally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of medical diagnostic studies, and has been used to study the effects of various compounds and drugs on the body.
Synthesemethoden
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is synthesized through a method known as the Ullmann reaction, which involves the coupling of an aryl iodide and an amine in the presence of a copper catalyst. The Ullmann reaction has been used for the synthesis of various organic compounds, including 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The reaction proceeds through a series of steps, including the formation of an aryl-Cu intermediate, which is then followed by the coupling of the aryl iodide and amine. The resulting product is 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The Ullmann reaction is a convenient and efficient method for the synthesis of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, and has been widely used in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
(Z)-3-(4-iodoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN6/c11-8-1-3-9(4-2-8)13-6-7(5-12)10-14-16-17-15-10/h1-4,6,13H,(H,14,15,16,17)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSSZHYUFEBJR-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)











